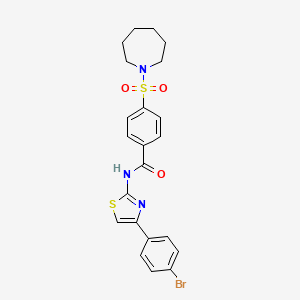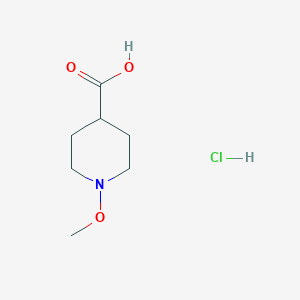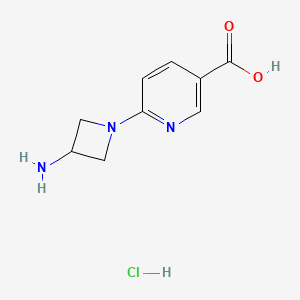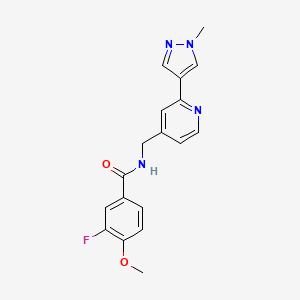![molecular formula C13H11N3OS2 B2740150 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione CAS No. 866142-94-1](/img/structure/B2740150.png)
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino compounds, aromatic aldehydes, and malononitrile/ethyl cyanoacetate . In one study, a three-component reaction was used to synthesize a novel four-fused ring heterocyclic system . The reaction involved 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from similar compounds. For instance, the structure of related compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes .
Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the structures of synthesized compounds were elucidated by various spectral analyses .
Scientific Research Applications
Ultrasound-Mediated Synthesis and Anticancer Evaluation
Ultrasound-promoted synthesis of thiadiazolo[3,2-a]pyrimidine derivatives has been reported, with evaluations of their in-vitro anticancer activities against human tumor cell lines. These derivatives exhibit promising anticancer properties, with one compound showing significant inhibitory activity across various cancer cell lines due to its specific substituent. A docking study highlighted good binding modes in the active site of the thymidylate synthase enzyme, suggesting a potential mechanism of action. The synthesized compounds also demonstrated favorable ADME properties indicative of good drug-like characteristics (Tiwari et al., 2016).
Structural and Chemical Transformations
Research on the structural transformations and synthesis of thiadiazolo[3,2-a]pyrimidine derivatives highlights the chemical versatility of these compounds. The study discusses how active methylene groups react with carbon disulfide and phenyl isothiocyanate, leading to the formation of novel thiadiazolo[3,2-a]pyrimidine derivatives containing a ketene dithioacetal fragment. This research underscores the compounds' potential for further chemical manipulation and application in various scientific domains (Kukaniev et al., 1998).
Synthesis and Characterization for Antifungal Activity
A study focusing on the synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives has identified important structural features required for potent antifungal activity. These compounds have been evaluated against several fungal strains, with some exhibiting significant inhibitory activity, suggesting their potential as lead compounds for developing new antifungal agents. The research provides insights into the structural requirements for antifungal efficacy within this chemical class (Chhabria et al., 2011).
Antimicrobial Properties
Further exploration into the chemical synthesis of thiadiazolo[3,2-a]pyrimidine derivatives has revealed their significant antimicrobial properties. A comprehensive study synthesizing a series of these compounds has demonstrated their efficacy against various bacterial and fungal strains. The research highlights the potential of these derivatives as a basis for developing new antimicrobial agents, with some compounds showing superior activity compared to standard treatments (Sahi & Paul, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , and antihypertensive activity . They are also known for acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Mode of Action
It is known that thiadiazoles can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
For instance, 1,3,4-thiadiazoles are known to inhibit bacterial DNA gyrase B , a critical enzyme involved in DNA replication.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive effects .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” and related compounds. For instance, the use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .
Biochemical Analysis
Cellular Effects
Some thiadiazoles have shown anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPFUMOFYOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)


![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)
![Methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B2740081.png)
![ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2740083.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2740086.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2740088.png)
![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)